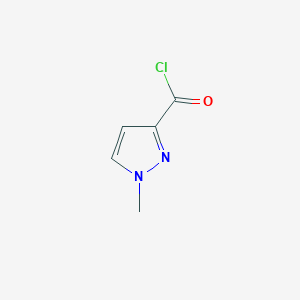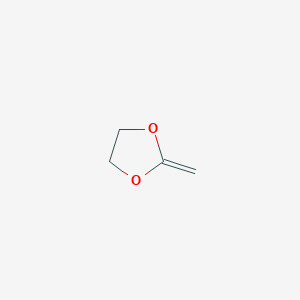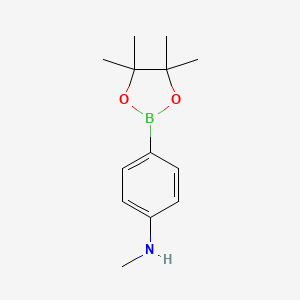
1-メチル-1H-ピラゾール-3-カルボニルクロリド
概要
説明
“1-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C5H5ClN2O . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Physical And Chemical Properties Analysis
“1-methyl-1H-pyrazole-3-carbonyl chloride” has a molecular weight of 144.56 g/mol . It has a topological polar surface area of 34.9 Ų and a complexity of 128 . The compound is a powder at room temperature .科学的研究の応用
アミノチアゾールの合成
1-メチル-1H-ピラゾール-3-カルボニルクロリド: は、γ-セクレターゼモジュレーターとして重要なアミノチアゾールの合成における試薬として使用されます。 これらの化合物は、アルツハイマー病に関連するタンパク質であるアミロイドβの生成を変化させる可能性があるため、アルツハイマー病の研究において重要です .
JAK2阻害剤の開発
この化合物は、ヤヌスキナーゼ2(JAK2)の潜在的な阻害剤として調査されているアミノピリドインドールカルボキサミドの生成における前駆体として役立ちます。 これらの阻害剤は、血球が過剰に増殖する一群の疾患である骨髄増殖性疾患の治療に使用される可能性があります .
TGF-β1および活性Aシグナル阻害剤
研究者は、1-メチル-1H-ピラゾール-3-カルボニルクロリドを、TGF-β1および活性Aシグナルの阻害剤として作用するピリジン誘導体の開発に使用しています。 この経路は細胞の増殖と分化の調節に不可欠であり、その阻害は癌療法における有望なアプローチです .
c-Metキナーゼ阻害剤
この化合物は、c-Metキナーゼを阻害するMK-2461アナログの合成にも関与しています。 このキナーゼは、転移を含む癌生物学のさまざまな側面で役割を果たしており、阻害剤は癌治療戦略における貴重な資産となり得ます .
化学的ビルディングブロック
反応性クロリド基があるため、1-メチル-1H-ピラゾール-3-カルボニルクロリドは化学合成において汎用性の高いビルディングブロックです。 これは、医薬品化学および材料科学でさまざまな用途があり得る、より大きく複雑な分子にピラゾール部分導入するために使用されます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related pyrazole compounds are known to interact with various enzymes and receptors, influencing their function
Mode of Action
The mode of action of 1-methyl-1H-pyrazole-3-carbonyl chloride involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This interaction can lead to changes in the function of the target molecules.
Biochemical Pathways
Pyrazole compounds are known to be involved in various biochemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can influence various downstream effects in the cell.
Action Environment
The action of 1-methyl-1H-pyrazole-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity can be influenced by the presence of a strong base Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH
生化学分析
Biochemical Properties
1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carbonyl chloride, are known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to changes in the metabolism of other compounds and affect cellular processes.
Cellular Effects
The effects of 1-methyl-1H-pyrazole-3-carbonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiproliferative activity against cancer cell lines, such as HeLa cells . This suggests that 1-methyl-1H-pyrazole-3-carbonyl chloride may have potential as an anticancer agent by affecting cell growth and division.
Molecular Mechanism
At the molecular level, 1-methyl-1H-pyrazole-3-carbonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to inhibit cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, 1-methyl-1H-pyrazole-3-carbonyl chloride may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-1H-pyrazole-3-carbonyl chloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to 1-methyl-1H-pyrazole-3-carbonyl chloride can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-3-carbonyl chloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-methyl-1H-pyrazole-3-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels These interactions can influence the metabolism of other compounds and impact overall cellular function
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazole-3-carbonyl chloride within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes and distributed to various cellular compartments . It may interact with transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-3-carbonyl chloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes
特性
IUPAC Name |
1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIPPIUHKRMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511322 | |
| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-60-4 | |
| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1Ð?-pyrazole-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)




![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)



